molecular formula C18H18N2O2S B2615371 1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034254-65-2

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No.: B2615371
CAS No.: 2034254-65-2
M. Wt: 326.41
InChI Key: BAHOEBBLKBYDFR-UHFFFAOYSA-N
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Description

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a complex organic compound that features a unique combination of phenethyl, thiophene, and furan moieties

Mechanism of Action

Target of Action

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea primarily targets specific receptors or enzymes within the body that are involved in inflammatory and cancer-related pathways. These targets include cyclooxygenase (COX) enzymes and certain tyrosine kinases, which play crucial roles in inflammation and cell proliferation, respectively .

Mode of Action

This compound interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition reduces the production of pro-inflammatory prostaglandins. Additionally, the compound binds to tyrosine kinases, preventing their phosphorylation activity, which is essential for the signaling pathways that lead to cell division and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound include the arachidonic acid pathway and the MAPK/ERK signaling pathway. By inhibiting COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins, thus reducing inflammation. Inhibition of tyrosine kinases affects the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits moderate bioavailability. It is distributed widely in the body, with a preference for inflamed and cancerous tissues. Metabolism occurs primarily in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound include reduced inflammation, decreased cell proliferation, and increased apoptosis. These effects result from the inhibition of COX enzymes and tyrosine kinases, leading to lower levels of pro-inflammatory prostaglandins and disrupted cancer cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions but may degrade in highly acidic or basic environments. Co-administration with other drugs that affect liver enzymes can alter its metabolism and efficacy .

: Information synthesized from various sources on the biochemical and pharmacological properties of thiophene and furan derivatives.

Preparation Methods

The synthesis of 1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The preparation begins with the synthesis of the thiophene and furan intermediates, which are then coupled with phenethyl isocyanate to form the final urea derivative. Common synthetic routes include:

Chemical Reactions Analysis

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings, using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Comparison with Similar Compounds

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(22-16)15-9-11-23-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHOEBBLKBYDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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